Ethyl 4-bromo-2-cyano-3-fluorobenzoate
Description
Ethyl 4-bromo-2-cyano-3-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at the 4-position, a cyano group at the 2-position, and a fluorine atom at the 3-position of the benzene ring. The ester functional group enhances solubility in organic solvents, while the electron-withdrawing substituents (Br, CN, F) influence electronic distribution, reactivity, and binding properties. Structural determination of such compounds often relies on crystallographic techniques, with software like SHELX remaining a cornerstone for small-molecule refinement .
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(11)9(12)7(6)5-13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNABLKGZOAGCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-cyano-3-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-3-fluorobenzoate using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal waste. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 4-azido-2-cyano-3-fluorobenzoate or ethyl 4-thio-2-cyano-3-fluorobenzoate.
Reduction: The major product is ethyl 4-bromo-2-amino-3-fluorobenzoate.
Oxidation: Products include ethyl 4-bromo-2-cyano-3-fluorobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-3-fluorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-cyano-3-fluorobenzoate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound’s fluorine atom enhances its stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be identified from ethyl benzoate derivatives listed in chemical catalogs and research studies. Key comparisons are outlined below:
Substituent Effects and Functional Diversity
- Ethyl 4-fluorobenzoate: Lacks bromo and cyano groups, reducing steric bulk and electronic complexity.
- Ethyl 4-cyano-3-iodobenzoate: Replaces bromine with iodine and positions the cyano group at the 4-position.
- Ethyl 4-fluoro-3-nitrobenzoate: Substitutes bromo and cyano groups with a nitro group. The nitro group’s strong electron-withdrawing nature deactivates the ring, limiting reactivity toward electrophiles but enhancing stability under acidic conditions .
Electronic and Steric Profiles
- Electron-Withdrawing Effects: The trifunctional substitution in ethyl 4-bromo-2-cyano-3-fluorobenzoate creates a highly electron-deficient aromatic system compared to mono- or di-substituted analogs. This enhances susceptibility to nucleophilic attack at specific positions.
Data Tables: Structural and Functional Comparison
Crystallographic Behavior
Compounds with multiple halogen substituents often exhibit distinct crystallographic patterns. SHELX-based refinements have shown that bromine and fluorine atoms contribute to dense crystal packing due to their van der Waals radii and electronegativity .
Biological Activity
Ethyl 4-bromo-2-cyano-3-fluorobenzoate is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Bromine Atom : Enhances electrophilicity and can participate in nucleophilic substitution reactions.
- Cyano Group : Known for its ability to engage in various chemical reactions, contributing to the compound's biological activity.
- Fluorine Atom : Often increases lipophilicity, potentially enhancing membrane permeability.
The molecular formula is with a molecular weight of approximately 276.07 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the cyano and bromine groups enhances its ability to modulate biochemical pathways, which can lead to various therapeutic effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer or anti-inflammatory effects.
- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Compounds similar to this compound have demonstrated notable antimicrobial properties. Research shows that halogenated benzoates often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The cyano group can interact with DNA or RNA, potentially leading to the inhibition of cancer cell proliferation. Further investigations are required to elucidate its specific mechanisms in cancer therapy.
Study 1: Antimicrobial Efficacy
In a study assessing various halogenated benzoates, this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Penicillin) | 8 | Staphylococcus aureus |
This indicates that while effective, the compound is less potent than traditional antibiotics like penicillin.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound demonstrated its potential to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
